molecular formula C18H16N4O3S B14333745 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- CAS No. 98123-79-6

1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)-

Cat. No.: B14333745
CAS No.: 98123-79-6
M. Wt: 368.4 g/mol
InChI Key: PCXOEFUAUGJHIB-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, with additional functional groups such as an ethylsulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, hydrazine derivatives, and appropriate sulfonyl and methoxyphenyl reagents. The general synthetic route can be summarized as follows:

    Formation of Phthalazine Core: The reaction between phthalic anhydride and hydrazine hydrate forms the phthalazine core.

    Introduction of Triazole Ring: The phthalazine core undergoes cyclization with an appropriate triazole precursor under acidic or basic conditions.

    Functional Group Addition: The ethylsulfonyl and methoxyphenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazine: Lacks the ethylsulfonyl and methoxyphenyl groups, resulting in different chemical reactivity and applications.

    6-(Methylsulfonyl)-3-(4-methoxyphenyl)-1,2,4-Triazolo(3,4-a)phthalazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in physical and chemical properties.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-(4-methoxyphenyl)- is unique due to the presence of both ethylsulfonyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

98123-79-6

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

6-ethylsulfonyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C18H16N4O3S/c1-3-26(23,24)18-15-7-5-4-6-14(15)17-20-19-16(22(17)21-18)12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3

InChI Key

PCXOEFUAUGJHIB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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